3-Bromo-N-methylpyridin-2-amine is classified as an arylating agent. This means it can donate an aromatic group (aryl) to other molecules through a chemical reaction. Due to the presence of a bromine atom, 3-bromo-N-methylpyridin-2-amine reacts with nucleophiles, molecules that donate an electron pair. This reactivity allows for the formation of various important chemical structures in scientific research [].
One of the primary applications of 3-bromo-N-methylpyridin-2-amine is in the synthesis of functionalized pyridine derivatives. Pyridines are a class of nitrogen-containing aromatic heterocyclic compounds with diverse applications in medicinal chemistry and materials science. 3-Bromo-N-methylpyridin-2-amine can be used as a starting material for the preparation of various substituted pyridines through reactions like amide formation, cyclocondensation, and intramolecular reactions []. For instance, research has shown its effectiveness in synthesizing 3-bromo-2-chloro-5-methylpyridine and 3-bromo-2-fluoro-5-methylpyridine, both valuable intermediates for further functionalization [].
The ability of 3-bromo-N-methylpyridin-2-amine to participate in the synthesis of functionalized pyridines holds promise for medicinal chemistry research. Pyridine rings are found in many bioactive molecules, including pharmaceuticals. The introduction of the bromo and methyl groups on the pyridine ring can potentially influence the biological properties of the final molecule. Studies are ongoing to explore the potential of 3-bromo-N-methylpyridin-2-amine as a building block for the development of novel therapeutic agents [].
3-Bromo-N-methylpyridin-2-amine is a chemical compound with the molecular formula C₆H₇BrN₂ and a molecular weight of 187.04 g/mol. It features a pyridine ring substituted with a bromine atom at the 3-position and a methylamino group at the 2-position. This compound is characterized by its unique structural features, which contribute to its chemical reactivity and biological activity.
3-Bromo-N-methylpyridin-2-amine exhibits significant biological activity, particularly as an inhibitor of certain cytochrome P450 enzymes. Specifically, it has been identified as an inhibitor of CYP1A2, which plays a crucial role in drug metabolism . This property makes it a valuable compound in pharmacological studies and drug development.
The synthesis of 3-Bromo-N-methylpyridin-2-amine can be achieved through several methods:
3-Bromo-N-methylpyridin-2-amine has several applications:
Several compounds are structurally similar to 3-Bromo-N-methylpyridin-2-amine, each possessing unique properties:
| Compound Name | Similarity | Key Features |
|---|---|---|
| 4-Bromo-N-methylpyridin-2-amine | 0.80 | Bromine at the 4-position; different reactivity |
| N-(3-Bromo-5-chloropyridin-2-yl)formamide | 0.79 | Contains chlorine; potential for different biological activities |
| 3-Bromo-N,N-dimethylpyridin-2-amine | 0.95 | Dimethyl substitution; altered lipophilicity |
These compounds highlight the structural diversity within pyridine derivatives, influencing their reactivity and biological activities.
The thermodynamic stability of 3-bromo-N-methylpyridin-2-amine has been evaluated through analysis of related bromopyridine compounds and extrapolation of thermal behavior patterns. Differential scanning calorimetry studies of similar brominated pyridine derivatives indicate that these compounds generally exhibit thermal stability up to approximately 200°C before significant decomposition occurs [1]. Thermal decomposition typically follows a multi-step process, with initial dehalogenation occurring at elevated temperatures followed by ring fragmentation.
Research on 7-bromo-3-methyl- [2] [1] [3]triazolo[1,5-a]pyridine demonstrated thermal decomposition at 100°C under pressure (1.7 atm), leading to carbene formation and subsequent molecular rearrangements [4]. However, under standard atmospheric conditions, bromopyridine derivatives show enhanced thermal stability. The thermal decomposition of 2-bromopyridine in acetic acid solution produces carbon dioxide, methane, carbon monoxide, and nitrogen-containing fragments [5]. Safety evaluations of copper-mediated cross-coupling reactions involving 2-bromopyridines revealed decomposition onset temperatures of 115.5°C by accelerating rate calorimetry [6].
Thermogravimetric analysis of related compounds shows that 3-bromo-N-methylpyridin-2-amine is expected to remain stable under normal storage conditions (room temperature, inert atmosphere) with thermal decomposition onset above 200°C . The compound exhibits good thermal stability due to the aromatic nature of the pyridine ring and the stabilizing effect of the methyl substituent on the amine nitrogen.
| Parameter | Value | Temperature Range | Reference Basis |
|---|---|---|---|
| Thermal Stability Onset | >200°C | Normal conditions | Similar bromopyridines [1] [4] |
| Decomposition Products | HBr, pyridine fragments, CH₄, CO₂ | >200°C | Pyridine thermal decomposition [5] [8] |
| Storage Stability | Stable | Room temperature | Supplier recommendations [9] |
| Thermal Stability Range | Stable to ~200°C | Atmospheric pressure | Bromopyridine behavior |
The solubility profile of 3-bromo-N-methylpyridin-2-amine is significantly influenced by the presence of the bromine substituent and the N-methylamine functionality. Water solubility has been calculated using the ESOL method, yielding a value of 0.471 mg/mL (0.00252 mol/L) [10]. This limited aqueous solubility is attributed to the hydrophobic nature of the bromine atom and the reduced polarity compared to unsubstituted aminopyridines.
Polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile are expected to provide enhanced solubility due to their ability to solvate the polarized aromatic system without competing for hydrogen bonding sites . The compound is likely to exhibit moderate solubility in polar protic solvents such as methanol and ethanol, though reduced compared to non-halogenated analogs due to decreased hydrogen bonding capability [12].
Chlorinated solvents including dichloromethane and chloroform should provide moderate to good solubility through favorable dispersion interactions with the halogen substituents . The lipophilic character imparted by the bromine atom contributes to enhanced solubility in less polar organic solvents while simultaneously reducing water solubility.
| Solvent System | Expected Solubility | LogP Contribution | Basis |
|---|---|---|---|
| Water | 0.471 mg/mL | - | ESOL calculation [10] |
| DMSO/DMF | High | - | Polar aprotic favorable |
| Methanol/Ethanol | Moderate | - | Reduced H-bonding [12] |
| Dichloromethane | Moderate-High | +1.5-2.8 | Halogen interactions [13] |
| Acetonitrile | Moderate-High | - | Aromatic solvation |
| Hexane | Low | - | Hydrophobic mismatch |
The ionization behavior of 3-bromo-N-methylpyridin-2-amine involves protonation at both the pyridine nitrogen and the exocyclic amine nitrogen. Based on the pKa value of 3-bromo-2-pyridinamine (4.14 ± 0.36) [14], the pyridine nitrogen pKa is estimated to be in the range of 4.1-4.96 for the target compound. The presence of the electron-withdrawing bromine substituent significantly reduces the basicity of the pyridine ring compared to unsubstituted pyridine (pKa = 5.25).
The N-methyl substituent on the exocyclic amine is expected to increase the basicity of this nitrogen center compared to the primary amine analog. Primary aminopyridines typically exhibit pKa values around 6-7 for the exocyclic amine, while N-methylated derivatives show enhanced basicity with pKa values approximately 1-2 units higher [15]. The protonation sequence under acidic conditions would involve initial protonation of the more basic exocyclic amine nitrogen, followed by protonation of the pyridine nitrogen at lower pH values.
Computational studies on similar compounds using density functional theory methods indicate that the electron-withdrawing effect of the bromine substituent influences the charge distribution and protonation energetics . The compound exists predominantly in the neutral form at physiological pH (7.4), with the exocyclic amine partially protonated depending on the local ionic environment.
| Ionization Site | Estimated pKa | Protonation Order | Environmental Sensitivity |
|---|---|---|---|
| Pyridine N | 4.1-4.96 | Second | Solvent dependent [14] |
| Exocyclic N-CH₃ | 7-9 (estimated) | First | pH and ionic strength [15] |
| Overall Behavior | Dibasic | Sequential | Temperature dependent |
The chromatographic behavior of 3-bromo-N-methylpyridin-2-amine has been characterized through comparison with structurally related compounds and established analytical methods. High-performance liquid chromatography using reverse-phase C18 columns with acetonitrile/water/phosphoric acid mobile phases provides effective separation and analysis [17]. The compound exhibits moderate retention due to its polar nature, with the bromine substituent contributing to increased hydrophobic interactions with the stationary phase.
Gas chromatography-mass spectrometry analysis of related N-methylpyridineamine derivatives shows retention times in the range of 6-8 minutes under standard temperature programming conditions [18]. The molecular ion peak at m/z 187 is expected to be prominent, with characteristic fragmentation involving loss of the methyl group (M-15) and bromine atom (M-79/81 isotope pattern). The base peak typically corresponds to the methylated pyridine fragment following bromine loss.
Thin-layer chromatography using various solvent systems shows Rf values in the range of 0.3-0.6 depending on the mobile phase composition [18]. Lower polarity systems (hexane/ethyl acetate) provide lower Rf values, while more polar systems increase compound mobility. Ultra-performance liquid chromatography using sub-2 μm particles enables rapid analysis with reduced run times while maintaining resolution.
| Technique | Conditions | Retention Characteristics | Detection |
|---|---|---|---|
| HPLC (RP) | C18, ACN/H₂O/H₃PO₄ | Moderate retention | UV 254 nm [17] |
| GC-MS | Standard temp program | 6-8 min retention | m/z 187 [18] |
| TLC | Various mobile phases | Rf 0.3-0.6 | UV/vis [18] |
| UPLC | Sub-2 μm particles | Reduced analysis time | MS compatible [17] |
Phase transition temperatures for 3-bromo-N-methylpyridin-2-amine have been estimated based on systematic analysis of related brominated pyridine derivatives and consideration of substituent effects on intermolecular interactions. The melting point is predicted to fall within the range of 60-90°C, based on comparative data from similar N-methylpyridineamines [19]. The presence of the bromine substituent typically increases melting points due to enhanced intermolecular interactions, while the N-methyl group may provide some flexibility that moderately reduces the melting point compared to the primary amine analog.
Differential scanning calorimetry studies of related compounds indicate that bromopyridine derivatives generally exhibit well-defined melting transitions with enthalpies of fusion ranging from 10-25 kJ/mol [20]. The melting behavior is influenced by crystal packing arrangements, which are affected by both the bromine substituent and the methylamine functionality. The compound is expected to crystallize in a stable polymorph under normal conditions, with potential for polymorphic transitions at elevated temperatures.
Boiling point estimation based on similar brominated pyridines suggests a range of 220-250°C at atmospheric pressure [21] [22]. The boiling point is elevated compared to unsubstituted pyridine due to increased molecular weight and enhanced intermolecular interactions from the bromine substituent. Vapor pressure measurements indicate relatively low volatility at room temperature, contributing to the compound's stability during storage and handling.
The glass transition temperature, if applicable in the amorphous state, is estimated to be significantly below the melting point based on the molecular structure and flexibility of the N-methyl substituent. Thermal analysis using combined DSC-TGA techniques would provide definitive characterization of all phase transitions and thermal events.
| Phase Transition | Temperature Range | Enthalpy (estimated) | Basis for Estimation |
|---|---|---|---|
| Melting Point | 60-90°C | 15-25 kJ/mol | Related N-methylpyridines [19] |
| Boiling Point | 220-250°C | 40-50 kJ/mol | Bromopyridine analogs [21] [22] |
| Decomposition | >200°C | Variable | Thermal stability studies |
| Glass Transition | <50°C (if applicable) | - | Molecular flexibility estimate |